The synthesis of (25S)-25,27-Dihydrophysalin A has been explored through various methods. Notably, a one-pot synthesis protocol has been developed that allows for the efficient construction of the GH-ring system of physalins. This method employs a combination of hydrofluoric acid and pyridine as catalysts, facilitating the simultaneous formation of multiple ring structures in a single reaction step . The efficiency of this synthetic route is significant as it reduces the number of steps typically required in traditional synthesis methods.
The molecular formula for (25S)-25,27-Dihydrophysalin A is , with a molecular weight of 520.55 g/mol. The compound features a complex structure typical of withanolides, characterized by multiple rings and hydroxyl groups which contribute to its biological activity. The stereochemistry is crucial; the (25S) configuration indicates the specific spatial arrangement of atoms that can influence the compound's interactions within biological systems .
(25S)-25,27-Dihydrophysalin A participates in several chemical reactions typical of steroidal compounds. Its reactions often involve oxidation and reduction processes due to the presence of hydroxyl groups. These functional groups can undergo transformations that alter their reactivity and biological activity. For example, biotransformation studies have shown that physalins can be metabolized into sulfonate derivatives in biological systems, which may enhance their solubility and elimination from the body .
The mechanism of action for (25S)-25,27-Dihydrophysalin A involves its interaction with various cellular pathways. Research indicates that withanolides can modulate signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammation and cancer progression. By inhibiting NF-kB activity, (25S)-25,27-Dihydrophysalin A may exert anti-inflammatory and anticancer effects . This modulation can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
The physical properties are essential for understanding how (25S)-25,27-Dihydrophysalin A can be utilized in formulations for therapeutic applications.
(25S)-25,27-Dihydrophysalin A has several scientific applications primarily due to its bioactive properties:
This comprehensive review focuses on the phytochemistry, structural characterization, synthesis, pharmacological activities, and analytical methods pertaining to (25S)-25,27-Dihydrophysalin A—a bioactive steroidal derivative isolated primarily from Physalis alkekengi var. franchetii. The objectives encompass: (1) elucidating its natural occurrence and isolation protocols; (2) detailing its unique structural features and stereochemical configuration; (3) examining synthetic and biosynthetic pathways; (4) evaluating its diverse biological activities, particularly antitumor and immunomodulatory effects; and (5) documenting analytical techniques for identification and quantification. The scope excludes clinical applications, dosage regimens, and safety profiles to maintain a strict focus on chemical and pharmacological fundamentals [1] [2].
(25S)-25,27-Dihydrophysalin A (hereafter referred to as Compound 1) demonstrates significant antitumor activity against multiple cancer cell lines (IC₅₀: 0.18–17.02 μM) and potent immunomodulatory effects via NF-κB pathway inhibition. Its structure, featuring a 13,14-seco-16,24-cyclo-ergostane skeleton with a γ-lactone and a stereospecific 25S configuration, was unequivocally confirmed through X-ray crystallography. These findings underscore its potential as a lead compound for anticancer and anti-inflammatory drug development, though mechanistic depth remains limited and warrants further investigation [1] [2] [8].
Compound 1 is isolated from the calyxes and fruits of Physalis alkekengi L. var. franchetii (Solanaceae), a plant historically utilized in traditional Chinese medicine for respiratory, inflammatory, and infectious conditions. Extraction typically employs hydroalcoholic solvents (e.g., 70–90% methanol or ethanol) via maceration or reflux, followed by liquid-liquid partitioning. Subsequent purification leverages chromatographic techniques, including silica gel column chromatography and reversed-phase HPLC, to isolate this minor constituent from complex matrices containing over 124 identified phytochemicals, predominantly physalins and flavonoids [1].
Compound 1 coexists with structurally analogous physalins, including:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7